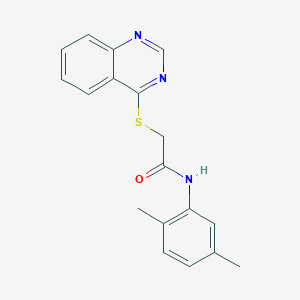![molecular formula C19H21N3O2S2 B2466948 4-((4-méthylbenzo[d]thiazol-2-yl)oxy)-N-(thiophène-2-ylméthyl)pipéridine-1-carboxamide CAS No. 1324172-28-2](/img/structure/B2466948.png)
4-((4-méthylbenzo[d]thiazol-2-yl)oxy)-N-(thiophène-2-ylméthyl)pipéridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiazole ring, and a thiophene ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine, thiazole, and thiophene rings. The oxygen atom would likely form a bridge between the thiazole and piperidine rings, while the thiophene ring would be connected to the piperidine ring via a methylene (CH2) group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the piperidine ring might undergo reactions at the nitrogen atom or the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazole and piperidine rings might increase its solubility in polar solvents .Applications De Recherche Scientifique
Agents pesticides
Le composé a été étudié pour ses propriétés pesticides. Dans une étude par Shang et al. (2022), une série de nouveaux dérivés du β-naphtol contenant des groupes benzothiazolylamino et divers groupes hétéroaryles ont été synthétisés via la réaction de Betti . Ces composés ont démontré un potentiel insecticide favorable, en particulier contre la légionnaire d'automne et la teigne du chou. Notamment, les composés 8b, 8f, 8g, 8j, 8k, 8n et 8o ont présenté une létalité significative contre la teigne du chou. Une exploration plus approfondie de ces structures pourrait conduire à de nouveaux agents insecticides.
Activité antimicrobienne
Bien que des études spécifiques sur l'activité antimicrobienne de ce composé soient rares, ses caractéristiques structurelles suggèrent un potentiel. Les dérivés du benzothiazole ont été étudiés pour leurs propriétés antibactériennes et antifongiques . L'étude de ses effets contre divers agents pathogènes pourrait fournir des informations précieuses.
Propriétés photophysiques
Bien que non directement liées aux applications, la compréhension des propriétés photophysiques de ce composé (par exemple, la double fluorescence) pourrait guider son utilisation dans les capteurs, l'imagerie ou les dispositifs optoélectroniques .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-4-2-6-16-17(13)21-19(26-16)24-14-7-9-22(10-8-14)18(23)20-12-15-5-3-11-25-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZQRBAISKPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2466866.png)

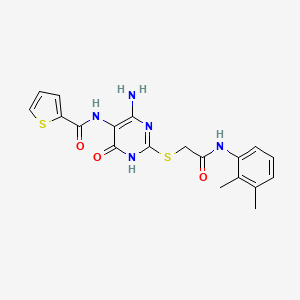

![ethyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2466873.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2466875.png)
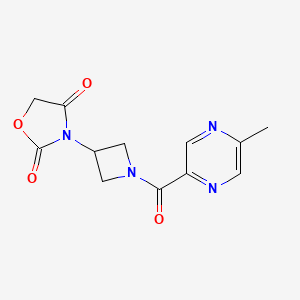
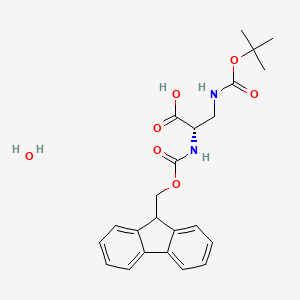
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)
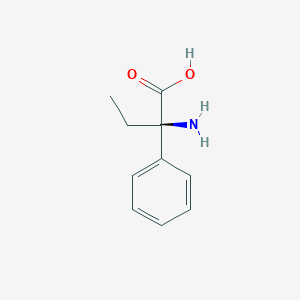
![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)
![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
